2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One
Overview
Description
2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (TFQ) is a small molecule with a wide range of potential applications in the fields of science and medicine. It is a heterocyclic compound containing a ring of five atoms and a nitrogen atom. TFQ has been used in a variety of research studies, including those related to drug development, due to its unique properties.
Scientific Research Applications
Synthesis and Pharmacological Investigations
Synthesis of Novel Derivatives : Research has led to the synthesis of novel 2-phenylquinazolin-4(3H)-one derivatives, with 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One being a key compound. These compounds have been characterized using techniques like FT-IR, 1H NMR, mass spectroscopy, and elemental analysis (Saravanan, Alagarsamy, & Dinesh Kumar, 2014).
Analgesic and Anti-inflammatory Activities : Derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One have shown promising analgesic, anti-inflammatory, and antimicrobial activities. Biological studies have indicated the potential of these compounds in medical applications, particularly in pain management and inflammation control (Saravanan, Alagarsamy, & Dinesh Kumar, 2013).
Synthesis of Specific Compounds
Creation of Morpholino Derivative : A specific compound, 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, was synthesized through a condensing reaction involving 2-amino-4-chlorobenzamide and 4-(trifluoromethyl) benzoyl chloride. This process highlights the chemical versatility and potential for creating various derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (Xu Li-feng, 2011).
Spectral Characterization of Derivatives : Novel derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One were characterized using spectroscopy methods. Some derivatives demonstrated significant anti-inflammatory activity, showing the compound's potential for various biological applications (Mahmoud, Abou-Elmagd, Abdelwahab, & Soliman, 2013).
Biological Activities and Applications
Antimicrobial and Antiinflammatory Activities : Quinazolin-4-one derivatives, including those with the 2-[4-(Trifluoromethyl)phenyl] group, exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest their potential in therapeutic applications (Murti, Singh, & Pathak, 2011).
Anticonvulsant Properties : Some derivatives have shown promising results in anticonvulsant activity tests, indicating their potential use in treating epilepsy and related neurological disorders (Gupta, Kumar, Roy, Sharma, Ali, & Shamsuzzaman, 2013).
Antioxidant Properties : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been conducted, revealing the structure–antioxidant activity relationships of various substituents. This research aids in understanding the compound's potential in oxidative stress-related applications (Mravljak, Slavec, Hrast, & Sova, 2021).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKQRMBPLLMJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568961 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One | |
CAS RN |
83800-83-3 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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